molecular formula C17H20ClNO B3102399 [2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride CAS No. 1417568-37-6

[2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride

Cat. No.: B3102399
CAS No.: 1417568-37-6
M. Wt: 289.8
InChI Key: QBNALJPSGCMMKR-UHFFFAOYSA-N
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Description

[2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride is a cyclopropane-containing amine derivative with a biphenyl-4-yloxy substituent. Key properties include:

  • Molecular weight: 289.8 g/mol .
  • Purity: 95% (as reported by CymitQuimica) .
  • Availability: Discontinued in 1g and 5g quantities, but historical data suggests applications in organic chemistry and pharmaceutical research .

The compound’s structure features a cyclopropane ring directly attached to an ethylamine backbone, with a biphenyl-4-yloxy group influencing its steric and electronic properties.

Properties

IUPAC Name

1-cyclopropyl-2-(4-phenylphenoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO.ClH/c18-17(15-6-7-15)12-19-16-10-8-14(9-11-16)13-4-2-1-3-5-13;/h1-5,8-11,15,17H,6-7,12,18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNALJPSGCMMKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(COC2=CC=C(C=C2)C3=CC=CC=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Biphenyl-4-yloxy Intermediate: The biphenyl-4-yloxy group can be synthesized through a coupling reaction between biphenyl and a suitable halogenated phenol derivative under basic conditions.

    Cyclopropylation: The intermediate is then subjected to cyclopropylation using cyclopropyl bromide in the presence of a strong base such as sodium hydride.

    Amine Introduction: The cyclopropylated intermediate is reacted with ethylamine under controlled conditions to introduce the amine group.

    Hydrochloride Formation: Finally, the amine product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can be performed on the biphenyl group or the cyclopropyl ring, often using reagents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines, while substitution reactions on the biphenyl group can introduce halogens or nitro groups.

Scientific Research Applications

Chemistry

In chemistry, [2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its stable structure makes it an ideal candidate for various organic synthesis reactions.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein binding. Its unique structure allows it to act as a probe in biochemical assays.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of [2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions, while the amine group can form hydrogen bonds with target molecules. These interactions facilitate the binding of the compound to enzymes or receptors, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Differences

The compound is compared to three analogues with modifications in aromatic substituents or cyclopropane connectivity:

Compound Name Molecular Weight (g/mol) Substituents Purity Availability Key Applications
[2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride 289.8 Biphenyl-4-yloxy 95% Discontinued Research (organic/pharma)
[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]amine hydrochloride 225.71 4-Chloro-3-methylphenoxy ≥95% Available (Biosynth) Pharmaceutical development
4′-Chloro-biphenyl-2-ylamine hydrochloride Not specified 4′-Chloro-biphenyl-2-ylamine Not given Not specified Intermediate synthesis
2-(Cyclopropylmethoxy)-4-methylaniline Not specified Cyclopropylmethoxy, 4-methylaniline 98% Discontinued Chemical impurities analysis
Key Observations:

Substituent Impact: The biphenyl-4-yloxy group in the primary compound increases molecular weight compared to the 4-chloro-3-methylphenoxy analogue (225.71 g/mol) . The 4′-chloro-biphenyl-2-ylamine analogue lacks a cyclopropane ring, simplifying synthesis but reducing conformational rigidity .

The 4-chloro-3-methylphenoxy variant is actively marketed by Biosynth for pharmaceutical applications, indicating its relevance in drug discovery .

Functional Applications: The primary compound’s biphenyl group may favor π-π stacking in receptor binding, whereas the 4-chloro-3-methylphenoxy analogue’s electron-withdrawing substituents could enhance metabolic stability . The discontinued 2-(Cyclopropylmethoxy)-4-methylaniline (98% purity) highlights the role of cyclopropane derivatives in impurity profiling during synthesis .

Research Findings and Industrial Relevance

  • Pharmaceutical Potential: The 4-chloro-3-methylphenoxy analogue is explicitly marketed for medicinal chemistry, suggesting it addresses limitations (e.g., solubility, stability) of the biphenyl-4-yloxy parent compound .
  • Synthetic Challenges : Cyclopropane-containing amines require precise stereochemical control, as evidenced by the high purity (95–98%) of listed compounds .
  • Market Trends : Discontinuation of the primary compound may reflect shifting industry focus toward halogenated derivatives with optimized pharmacokinetic profiles .

Biological Activity

[2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride is a chemical compound that has attracted attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a biphenyl moiety linked to a cyclopropyl ethylamine group, forming a hydrochloride salt that enhances its stability and solubility in aqueous environments. The biological activity of this compound is primarily investigated in the context of its pharmacological effects, including interactions with specific molecular targets.

The mechanism of action for this compound involves several key interactions:

  • π-π Stacking Interactions : The biphenyl group facilitates interactions with aromatic residues in target proteins, enhancing binding affinity.
  • Hydrogen Bonding : The amine group can form hydrogen bonds with various biological molecules, including enzymes and receptors, potentially modulating their activity.

These interactions may lead to various biological effects, which are crucial for understanding the compound's therapeutic potential.

Pharmacological Activities

Research into the pharmacological activities of this compound has revealed several promising areas:

  • Anticancer Activity : Similar compounds have shown potential anticancer effects, suggesting that this compound may inhibit tumor growth or induce apoptosis in cancer cells.
  • Neuropharmacological Effects : Investigations into related structures indicate possible applications in treating neurological disorders by modulating neurotransmitter systems.
  • Antimicrobial Properties : Some derivatives have exhibited antimicrobial activity, indicating that this compound could be explored for use in treating infections.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
4'-Chloro-biphenyl-2-amineContains a chlorinated biphenyl groupPotential anticancer properties
2-Amino-4'-chlorobiphenylSimilar biphenyl structureInvestigated for neuropharmacological effects
1-(4-Bromophenyl)cyclopropanamineCyclopropane linked to a bromophenylStudied for antidepressant activity

This table highlights how this compound may offer enhanced stability and solubility compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound. For instance:

  • Anticancer Studies : A study investigating biphenyl derivatives found that specific modifications led to increased cytotoxicity against various cancer cell lines, suggesting that structural features significantly influence activity.
  • Neuropharmacology : Research into similar cyclopropane-containing compounds has indicated potential efficacy in modulating serotonin and dopamine receptors, which are crucial for treating mood disorders.
  • Antimicrobial Activity : A series of experiments demonstrated that certain derivatives exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria, paving the way for further exploration in infectious disease treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride
Reactant of Route 2
[2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride

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